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Compound of Interest

Compound Name: Hexafluoroethane

Cat. No.: B1207929 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

hexafluoroethane (C2F6) plasma etching.

Troubleshooting Guide
This guide addresses common problems encountered during C2F6 plasma etching

experiments. Follow the logical workflows to diagnose and resolve specific issues.

Issue 1: Low or Inconsistent Etch Rates
Q: My etch rate for SiO2 is significantly lower than expected or is fluctuating between runs.

What are the potential causes and how can I fix this?

A: Low or inconsistent etch rates in C2F6 plasma etching are typically linked to process

parameters, plasma chemistry, and chamber conditions.

Potential Causes & Solutions:

Incorrect Process Parameters: The key parameters influencing etch rate are RF power,

chamber pressure, and gas flow rates.[1] Higher RF power generally increases ion energy

and density, leading to a higher etch rate, but can also cause substrate damage.[1] Chamber

pressure affects ion and radical density; lower pressure can increase anisotropy but may

decrease the etch rate.[1][2]
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Gas Composition: The ratio of C2F6 to other gases (like O2, Ar, or H2) is critical. Adding

oxygen can sometimes increase the etch rate for certain materials.[1] However, an improper

gas mixture can lead to the formation of excessive polymer layers that inhibit etching.[3]

Chamber Contamination or "Seasoning": The condition of the chamber walls can significantly

affect plasma chemistry and, consequently, etch rates.[4] A chamber that is not properly

"seasoned" or is contaminated from previous runs can lead to inconsistent results. Running a

conditioning plasma before processing wafers can help stabilize the chamber environment.

Endpoint Detection Issues: Inaccurate endpoint detection can lead to terminating the etch

process prematurely (under-etching) or too late (over-etching).[1] Techniques like optical

emission spectroscopy (OES) can provide real-time monitoring to ensure the etch stops at

the desired layer.[1]
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Caption: Troubleshooting workflow for diagnosing low etch rates.

Issue 2: Poor Etch Selectivity
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Q: I am trying to etch Silicon Nitride (Si3N4) but am also removing too much of the underlying

Silicon (Si) or Silicon Dioxide (SiO2) layer. How can I improve my Si3N4:Si or Si3N4:SiO2

selectivity?

A: Achieving high selectivity is a common challenge and depends heavily on the plasma

chemistry and the formation of a selective passivation layer on the material you wish to protect.

Potential Causes & Solutions:

Gas Chemistry: C2F6 is not always the most efficient gas for selectively etching Si3N4 over

SiO2 and Si.[5] Studies have shown that a CF4/O2 plasma can achieve higher Si3N4

selectivity due to the formation of NO, which enhances Si3N4 etching.[5] For SiO2 over Si

selectivity, adding gases like CH4 or H2 to C2F6 can improve selectivity by forming a

protective polymer layer on the silicon surface.[2][6]

Process Parameters:

Pressure: Increasing the process pressure can sometimes improve the selectivity of Si3N4

over both SiO2 and Si in a CF4/O2 plasma.[5]

Gas Flow Rate: Decreasing the flow rate of the primary etchant gas (e.g., CF4/O2) can

also enhance selectivity.[5]

RF Power: Lowering RF power reduces the physical sputtering component of the etch,

which can improve chemical selectivity.[1]

Polymer Deposition: The F/C (Fluorine-to-Carbon) ratio of the plasma is crucial. A lower F/C

ratio (more carbon-rich plasma) promotes the formation of a fluorocarbon polymer film.[7][8]

This polymer protects the Si surface more effectively than the SiO2 surface (where oxygen

reacts with carbon to form volatile CO and CO2), thus increasing SiO2:Si selectivity.[8][9]

Selectivity Optimization Workflow
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Caption: Decision workflow for optimizing etch selectivity.

Issue 3: Residue Formation on Substrate
Q: After my C2F6 plasma etch process, I'm observing a thin film of residue on my silicon

substrate. What is this residue and how can I remove it?

A: The residue is typically a fluorocarbon polymer (C-F) film that forms during the etching

process.[10][11] This layer is a natural byproduct of using fluorocarbon gases and is essential

for achieving anisotropic profiles, but it must be removed afterward.[3][11]
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Characterization and Removal:

Composition: The residue layer consists primarily of carbon and fluorine, but may also

contain oxygen, hydrogen, and silicon bonds (Si-C, Si-F).[10]

Removal Techniques:

Downstream Plasma Treatment: Exposing the substrate to a downstream plasma of a

different gas is a common and effective method.

NF3 Plasma: Has been shown to be highly effective. A short exposure (e.g., 10

seconds) can decompose the fluorocarbon film.[10]

O2 Plasma (Ashing): An oxygen plasma is effective at removing carbon-based polymer

residues.[11]

H2 Plasma: A hydrogen plasma can also effectively remove C-F polymer residue.[11]

Optimal conditions may vary depending on whether the residue is on the surface or

within vias.[11]

Wet Cleaning: Following the plasma treatment, a wet cleaning step can be used to remove

any remaining fluorine that has bonded to the silicon.[10]

// Node Definitions Start [label="C2F6 Plasma Etch Process", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Formation [label="Fluorocarbon (C-F) Polymer\nResidue Forms on

Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PostEtch [label="Post-Etch Substrate",

fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; RemovalStep [label="Residue

Removal Step", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; PlasmaTreat

[label="Downstream Plasma Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; NF3

[label="NF3 Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"]; O2 [label="O2 Plasma",

fillcolor="#34A853", fontcolor="#FFFFFF"]; H2 [label="H2 Plasma", fillcolor="#34A853",

fontcolor="#FFFFFF"]; WetClean [label="Optional: Wet Cleaning", fillcolor="#FBBC05",

fontcolor="#202124"]; CleanSubstrate [label="Clean Substrate", fillcolor="#34A853",

fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Formation; Formation -> PostEtch; PostEtch -> RemovalStep; RemovalStep -

> PlasmaTreat; PlasmaTreat -> {NF3, O2, H2}; NF3 -> WetClean; O2 -> WetClean; H2 ->
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WetClean; WetClean -> CleanSubstrate; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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